molecular formula C23H23ClN2O3S B4894496 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide

3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide

Cat. No. B4894496
M. Wt: 443.0 g/mol
InChI Key: RNBXXWLFHJXZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). However,

Scientific Research Applications

3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have anti-inflammatory, analgesic, and antitumor properties. It has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer.

Mechanism of Action

The mechanism of action of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, the compound reduces inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide include the reduction of inflammation, pain, and fever. The compound has also been found to have antitumor properties, which may be due to its ability to inhibit COX-2.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide in lab experiments include its well-documented mechanism of action and its ability to inhibit COX-2. The compound is also readily available and relatively easy to synthesize. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide. These include:
1. Further studies to determine the safety and efficacy of the compound in the treatment of various types of cancer.
2. Studies to determine the potential use of the compound in the treatment of other inflammatory conditions, such as arthritis.
3. Studies to determine the potential use of the compound in the prevention of cancer.
4. Studies to determine the potential use of the compound in combination with other drugs for the treatment of cancer.
5. Studies to determine the potential use of the compound in the treatment of other diseases, such as Alzheimer's disease.
Conclusion:
In conclusion, 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. Further studies are needed to determine the safety and efficacy of the compound in the treatment of various types of cancer and other inflammatory conditions.

Synthesis Methods

The synthesis of 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2,6-diethylphenylamine to form 4-chloro-N-(2,6-diethylphenyl)benzamide. The final step involves the reaction of 4-chloro-N-(2,6-diethylphenyl)benzamide with aniline sulfonic acid to form 3-(anilinosulfonyl)-4-chloro-N-(2,6-diethylphenyl)benzamide.

properties

IUPAC Name

4-chloro-N-(2,6-diethylphenyl)-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-3-16-9-8-10-17(4-2)22(16)25-23(27)18-13-14-20(24)21(15-18)30(28,29)26-19-11-6-5-7-12-19/h5-15,26H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBXXWLFHJXZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2,6-diethylphenyl)-3-(phenylsulfamoyl)benzamide

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